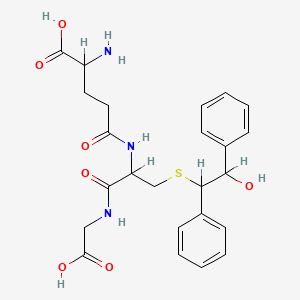
Dpghe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Dpghe” is not a well-known or widely studied chemical based on the search results, it appears that there might be some confusion or lack of information regarding this specific compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “this compound” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.
Analyse Des Réactions Chimiques
Types of Reactions
“Dpghe” may undergo various types of chemical reactions such as:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
The reactions of “this compound” would typically involve common reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
“Dpghe” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a component in materials science or manufacturing processes.
Mécanisme D'action
The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “this compound” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “Dpghe” might include other chemicals with analogous structures or functional groups. For example, if “this compound” is an organic molecule with a specific functional group, similar compounds might include other molecules with the same functional group but different substituents.
Uniqueness
The uniqueness of “this compound” would be highlighted by its specific chemical properties, reactivity, and applications. For instance, “this compound” might exhibit unique stability under certain conditions, or it might have a particular biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
105449-15-8 |
|---|---|
Formule moléculaire |
C24H29N3O7S |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |
Clé InChI |
QXNTVHQBETYVHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


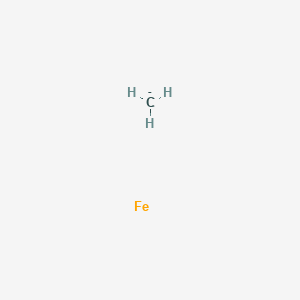

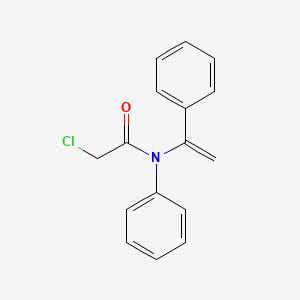
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
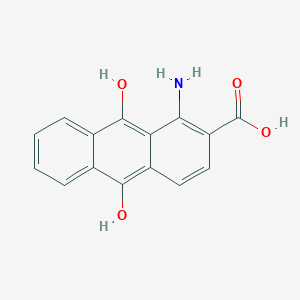
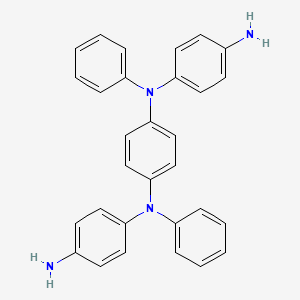
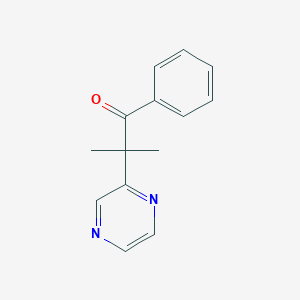
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
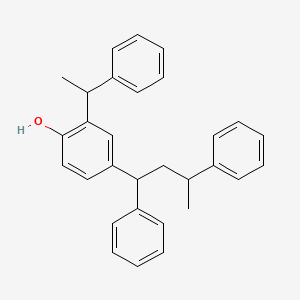
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
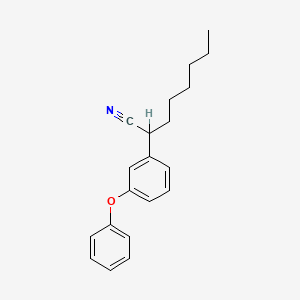
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
